molecular formula C9H13BO3 B1310442 3-Isopropoxyphenylboronic acid CAS No. 216485-86-8

3-Isopropoxyphenylboronic acid

Cat. No.: B1310442
CAS No.: 216485-86-8
M. Wt: 180.01 g/mol
InChI Key: UKZVUHVNTYDSOP-UHFFFAOYSA-N
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Description

3-Isopropoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative characterized by the presence of an isopropoxy group attached to the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

3-Isopropoxyphenylboronic acid is a reactant used in the synthesis of various compounds, including heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity, modulators of survival motor neuron (SMN) protein, inhibitors of cholesteryl ester transfer protein (CETP), and selective sphingosine-1-phosphate receptor subtype-1 agonists . These targets play crucial roles in various biochemical processes, including glycogen synthesis, neuronal survival, cholesterol transport, and immune response modulation.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, being an organoboron reagent, participates in the transmetalation step of the SM coupling, where it transfers its organic group to a palladium catalyst .

Biochemical Pathways

The SM coupling reaction, in which this compound participates, affects various biochemical pathways depending on the specific target. For instance, when used in the synthesis of GSK-3 inhibitors, it can impact the glycogen synthesis pathway. Similarly, when used to create modulators of SMN protein, it can influence the survival of motor neurons .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For example, when used to create GSK-3 inhibitors, it can potentially reduce the activity of GSK-3, thereby increasing glycogen synthesis . When used to synthesize modulators of SMN protein, it can potentially enhance the survival of motor neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which it participates is sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under inert conditions

Biochemical Analysis

Biochemical Properties

3-Isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as glycogen synthase kinase 3 (GSK-3), cholesteryl ester transfer protein (CETP), and sphingosine-1-phosphate receptor subtype-1 (S1P1) agonists . These interactions are crucial for modulating biochemical pathways and cellular processes. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in biochemical assays and drug design.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of proteins involved in cell survival, proliferation, and apoptosis . By inhibiting enzymes like GSK-3, it can affect the Wnt signaling pathway, which is critical for cell differentiation and proliferation. Additionally, its interaction with CETP can influence lipid metabolism and transport within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . For example, its interaction with GSK-3 involves the formation of a reversible covalent bond with the enzyme’s active site, leading to inhibition of its kinase activity. This inhibition can result in altered phosphorylation states of downstream targets, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its inhibitory effects on enzymes like GSK-3 and CETP can persist, but the extent of inhibition may decrease over time due to degradation or metabolic conversion.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is essential to maximize its efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain some biological activity . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, with higher concentrations observed in tissues with active transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can localize to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes. The compound’s localization can impact its activity and function, with targeted delivery to specific compartments enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxyphenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl alcohol in the presence of a catalyst. One common method is the esterification of phenylboronic acid with isopropyl alcohol under acidic conditions, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols or quinones.

    Reduction: Boronic esters.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Comparison: 3-Isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the isopropoxy group provides steric hindrance and electronic effects that can alter the compound’s behavior in synthetic applications. This makes it particularly useful in specific cross-coupling reactions where such modifications are beneficial .

Properties

IUPAC Name

(3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZVUHVNTYDSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408157
Record name 3-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216485-86-8
Record name 3-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isopropoxybenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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